![molecular formula C10H10N2O2S2 B14294644 Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester CAS No. 114676-40-3](/img/structure/B14294644.png)
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is an organic compound with a complex structure. It is part of the carbamodithioic acid family, which is known for its diverse chemical properties and applications. This compound is characterized by the presence of a benzoylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester typically involves the reaction of benzoyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzoyl isothiocyanate+Methylamine→Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Scientific Research Applications
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, ethyl-, methyl ester
- Carbamodithioic acid, propyl-, methyl ester
Uniqueness
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamodithioic acid derivatives may not be suitable.
Properties
CAS No. |
114676-40-3 |
|---|---|
Molecular Formula |
C10H10N2O2S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
methyl N-(benzoylcarbamoyl)carbamodithioate |
InChI |
InChI=1S/C10H10N2O2S2/c1-16-10(15)12-9(14)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14,15) |
InChI Key |
CWCVSIWVEXQWIE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


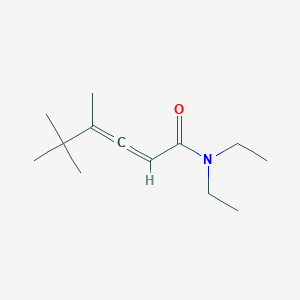

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

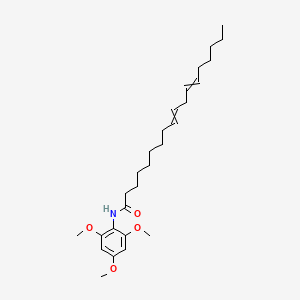
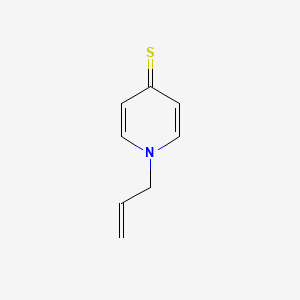
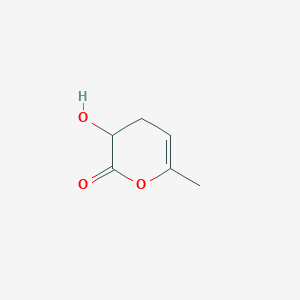

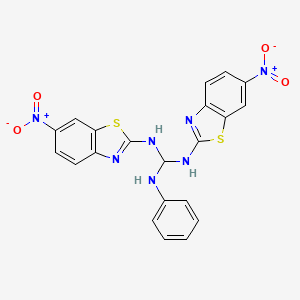
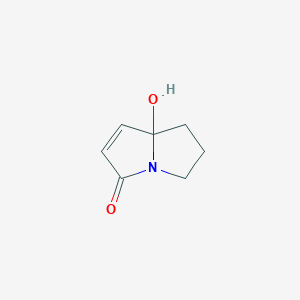
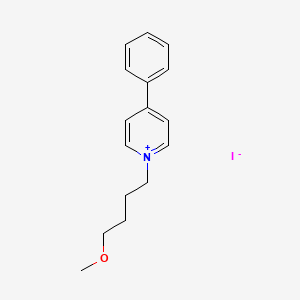
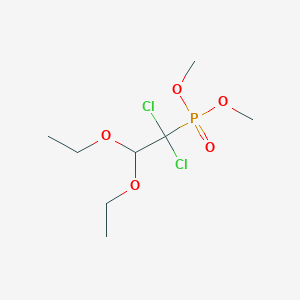
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

